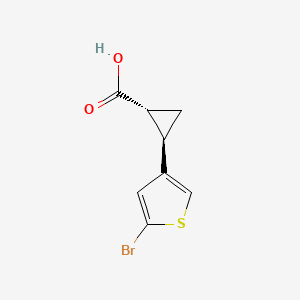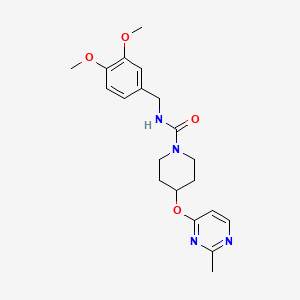![molecular formula C18H12ClFN4OS B2749115 3-[(2-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1243008-90-3](/img/structure/B2749115.png)
3-[(2-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one . Derivatives of this compound containing N-alkyl, alkylsulfanyl, alkylsulfinyl, or alkylsulfonyl substituents in position 3 are found to be P2X7 receptor antagonists and are useful for treating pain or inflammatory disease .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives starts from 2,3-dichloropyrazine and consists of cyclization of the obtained 2-chloro-3-hydrazinopyrazine by the action of carbonic acid halo anhydrides followed by hydrolysis of the intermediate 8-chloro[1,2,4]triazolo[4,3-a]pyrazine and its consequent alkylation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization, hydrolysis, and alkylation . The reaction sequence starts from known oxalic acid monoamide esters, which are easily converted to asymmetric oxalic acid diamides by refluxing with 2,2-dimethoxyethylamine in DMF .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of related triazolo and thiadiazole derivatives involves multi-step chemical processes, starting from basic phenylacetonitriles or similar compounds, leading to the final compounds with potential biological activities. These synthetic pathways offer insights into the chemical versatility and the potential for structural modifications to enhance biological activities (J. Kelley et al., 1995; M. Youssef et al., 1984).
Biological Activities
Anticonvulsant Activity : Compounds derived from the 1,2,4-triazolo[4,3-a]pyrazine scaffold have been explored for their anticonvulsant properties, demonstrating potent activity against maximal electroshock-induced seizures in animal models. This research suggests the potential of these compounds in developing new treatments for epilepsy (J. Kelley et al., 1995).
Antibacterial and Antifungal Activities : Derivatives of the mentioned compound have shown significant antibacterial and antifungal activities. These activities are crucial for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (S. Nayak & B. Poojary, 2020; S. Y. Hassan, 2013).
Antioxidant and Anticancer Activities : Some derivatives have been evaluated for their in vitro antioxidant properties and anticancer activities, especially against hepatocellular carcinoma cell lines. The ability to induce apoptosis and inhibit cell growth in cancer cells highlights the therapeutic potential of these compounds (D. Sunil et al., 2010).
Antitumor Activity : Certain 1,2,4-triazolo and thiadiazine derivatives carrying fluorophenyl moieties have shown promising antitumor activity in vitro against a variety of cancer cell lines, indicating their potential in cancer therapy development (K. Bhat et al., 2009).
Mechanism of Action
Target of Action
The compound, also known as 3-[(2-chlorophenyl)methylsulfanyl]-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one, is a derivative of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one . Derivatives of this class are found to be P2X7 receptor antagonists . The P2X7 receptor is a type of purinergic receptor for ATP that plays a significant role in inflammation and pain signaling .
Mode of Action
The compound likely interacts with its target, the P2X7 receptor, by binding to it and inhibiting its function . This inhibition can prevent the downstream effects of P2X7 activation, such as the release of pro-inflammatory cytokines .
Biochemical Pathways
The P2X7 receptor is involved in various biochemical pathways related to inflammation and pain. By acting as an antagonist, the compound can potentially disrupt these pathways, leading to a reduction in inflammation and pain .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a decrease in the activity of the P2X7 receptor, leading to a reduction in the release of pro-inflammatory cytokines . This could result in a decrease in inflammation and pain.
properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4OS/c19-15-4-2-1-3-12(15)11-26-18-22-21-16-17(25)23(9-10-24(16)18)14-7-5-13(20)6-8-14/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUGLGOPTPKXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2749032.png)
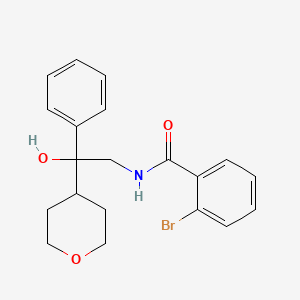
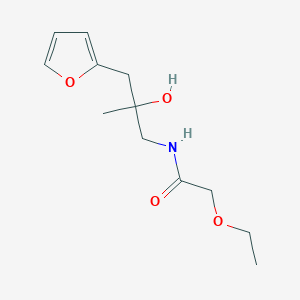

![5-chloro-2-(methylsulfanyl)-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]pyrimidine-4-carboxamide](/img/structure/B2749040.png)
![1-(4,4-Dioxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2749042.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2749045.png)
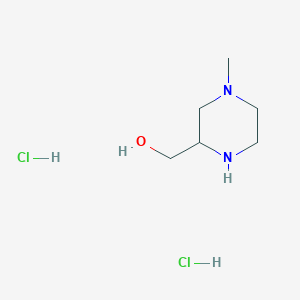

![(E)-4-chloro-N-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2749049.png)

